molecular formula C16H14BrFN2O4 B15012032 methyl 6-amino-4-(3-bromo-4-fluorophenyl)-5-cyano-2-(methoxymethyl)-4H-pyran-3-carboxylate

methyl 6-amino-4-(3-bromo-4-fluorophenyl)-5-cyano-2-(methoxymethyl)-4H-pyran-3-carboxylate

Cat. No.: B15012032
M. Wt: 397.19 g/mol
InChI Key: IRRFESUOZZVVCD-UHFFFAOYSA-N
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Description

Methyl 6-amino-4-(3-bromo-4-fluorophenyl)-5-cyano-2-(methoxymethyl)-4H-pyran-3-carboxylate is a complex organic compound with a unique structure that includes a pyran ring, a cyano group, and various substituents such as bromo, fluoro, and methoxymethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6-amino-4-(3-bromo-4-fluorophenyl)-5-cyano-2-(methoxymethyl)-4H-pyran-3-carboxylate typically involves multi-step organic reactions. One common approach is to start with the appropriate substituted benzaldehyde and undergo a series of reactions including condensation, cyclization, and esterification. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-amino-4-(3-bromo-4-fluorophenyl)-5-cyano-2-(methoxymethyl)-4H-pyran-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific substituents.

    Substitution: The bromo and fluoro groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while substitution could introduce new functional groups such as hydroxyl or amino groups.

Scientific Research Applications

Methyl 6-amino-4-(3-bromo-4-fluorophenyl)-5-cyano-2-(methoxymethyl)-4H-pyran-3-carboxylate has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug discovery and development.

    Medicine: Its potential therapeutic properties, such as anti-inflammatory or anticancer activities, are of significant interest.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of methyl 6-amino-4-(3-bromo-4-fluorophenyl)-5-cyano-2-(methoxymethyl)-4H-pyran-3-carboxylate involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzymes or modulation of signaling pathways. Detailed studies are required to elucidate the exact mechanisms and identify the molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyran derivatives with different substituents, such as:

  • Methyl 6-amino-4-(3-chloro-4-fluorophenyl)-5-cyano-2-(methoxymethyl)-4H-pyran-3-carboxylate
  • Methyl 6-amino-4-(3-bromo-4-methylphenyl)-5-cyano-2-(methoxymethyl)-4H-pyran-3-carboxylate

Uniqueness

The uniqueness of methyl 6-amino-4-(3-bromo-4-fluorophenyl)-5-cyano-2-(methoxymethyl)-4H-pyran-3-carboxylate lies in its specific combination of substituents, which confer distinct chemical and biological properties

Properties

Molecular Formula

C16H14BrFN2O4

Molecular Weight

397.19 g/mol

IUPAC Name

methyl 6-amino-4-(3-bromo-4-fluorophenyl)-5-cyano-2-(methoxymethyl)-4H-pyran-3-carboxylate

InChI

InChI=1S/C16H14BrFN2O4/c1-22-7-12-14(16(21)23-2)13(9(6-19)15(20)24-12)8-3-4-11(18)10(17)5-8/h3-5,13H,7,20H2,1-2H3

InChI Key

IRRFESUOZZVVCD-UHFFFAOYSA-N

Canonical SMILES

COCC1=C(C(C(=C(O1)N)C#N)C2=CC(=C(C=C2)F)Br)C(=O)OC

Origin of Product

United States

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